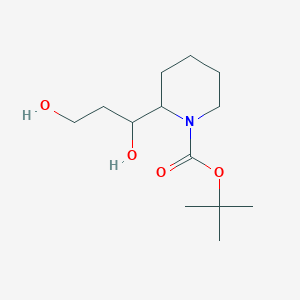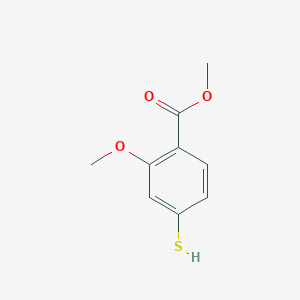
4-Mercapto-2-methoxy-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mercapto-2-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C9H10O3S It is a derivative of benzoic acid, characterized by the presence of a mercapto group (-SH) and a methoxy group (-OCH3) on the benzene ring, along with a methyl ester functional group (-COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercapto-2-methoxy-benzoic acid methyl ester typically involves the esterification of 4-Mercapto-2-methoxy-benzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Mercapto-2-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of 4-Mercapto-2-methoxy-benzyl alcohol.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
4-Mercapto-2-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Investigated for its potential as a drug intermediate and in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 4-Mercapto-2-methoxy-benzoic acid methyl ester exerts its effects often involves the interaction of its functional groups with biological targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxy and ester groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid methyl ester: Lacks the mercapto group, making it less reactive in thiol-specific reactions.
4-Mercaptobenzoic acid: Lacks the methoxy and ester groups, affecting its solubility and reactivity.
2-Methoxybenzoic acid methyl ester: The position of the methoxy group differs, leading to variations in chemical behavior and reactivity.
Uniqueness
4-Mercapto-2-methoxy-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the mercapto and methoxy groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
216489-60-0 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 2-methoxy-4-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O3S/c1-11-8-5-6(13)3-4-7(8)9(10)12-2/h3-5,13H,1-2H3 |
InChI Key |
BXBSORCUUXFMEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)
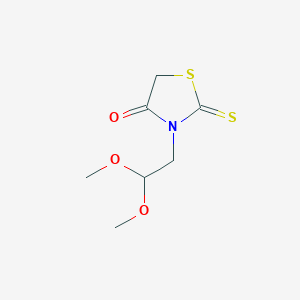
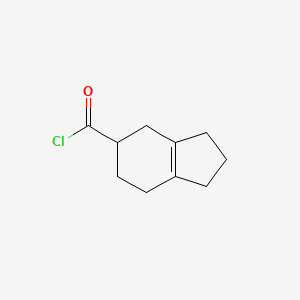
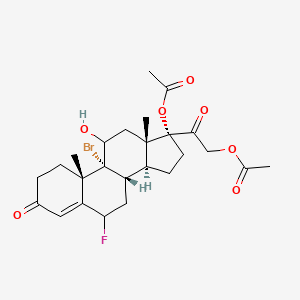
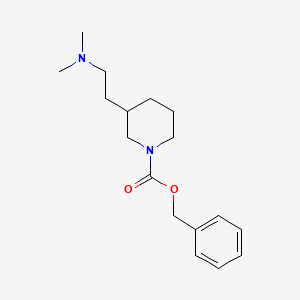
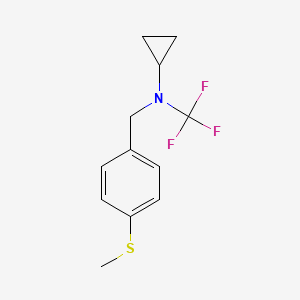
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)

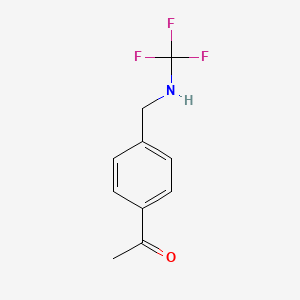
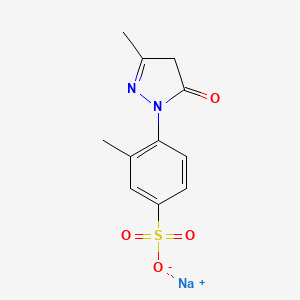

![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)
